molecular formula C12H21NO2 B2520654 Methyl 1-azaspiro[5.5]undecane-3-carboxylate CAS No. 2375274-64-7

Methyl 1-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2520654
CAS No.: 2375274-64-7
M. Wt: 211.305
InChI Key: YUDFKQNMWGCORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-azaspiro[5.5]undecane-3-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . The reaction conditions often include the use of a Lewis acid catalyst and an appropriate solvent, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Mechanism of Action

The mechanism of action of methyl 1-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation . This interaction can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 1-azaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-15-11(14)10-5-8-12(13-9-10)6-3-2-4-7-12/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDFKQNMWGCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCCCC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.